2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound that features a piperidine ring, a pyrazine ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, including the formation of the piperidine and pyrazine rings, followed by the introduction of the sulfanyl group and the acetamide moiety. Common synthetic methods include:
Cyclization Reactions: Formation of the piperidine and pyrazine rings through cyclization reactions.
Substitution Reactions: Introduction of the benzyl group to the piperidine ring.
Thiol-Ether Formation: Introduction of the sulfanyl group to the pyrazine ring.
Amidation: Formation of the acetamide moiety through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Sulfoxides and Sulfones: Formed from oxidation of the sulfanyl group.
Amines: Formed from reduction of nitro groups.
Substituted Aromatics: Formed from substitution reactions on the aromatic rings.
Scientific Research Applications
2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide has various applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its complex structure and functional groups.
Biological Studies: Investigation of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Pharmacology: Study of its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: Use in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: Compounds with similar pyrazine rings and biological activities.
Piperidine Derivatives: Compounds with piperidine rings, commonly used in medicinal chemistry.
Thioether Compounds: Compounds with sulfanyl groups, known for their diverse chemical reactivity.
Uniqueness
2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide is unique due to its combination of functional groups and complex structure, which may confer specific biological activities and chemical reactivity not found in simpler compounds.
Properties
IUPAC Name |
2-[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3S/c1-32-21-8-9-22(23(17-21)33-2)29-24(31)18-34-26-25(27-12-13-28-26)30-14-10-20(11-15-30)16-19-6-4-3-5-7-19/h3-9,12-13,17,20H,10-11,14-16,18H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHOQROQRNSBFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCC(CC3)CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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